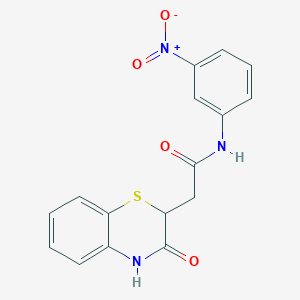

N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as NOA, is a chemical compound that has been widely used in scientific research. It is a member of the benzothiazinone family of compounds, which have been found to have a variety of biological activities. NOA has been studied for its potential as an anti-tuberculosis agent, as well as for its ability to inhibit the activity of certain enzymes.

Aplicaciones Científicas De Investigación

The chemical compound N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide does not directly appear in the literature under research or review articles in the context provided. However, exploring related compounds and their applications can offer insights into potential research areas where such a compound might be relevant, such as advanced oxidation processes, environmental pollutant degradation, pharmacological actions, and molecular pathogenesis studies. Below, we explore several scientific applications of related compounds that could inform the potential uses of this compound.

Advanced Oxidation Processes for Environmental Remediation

Compounds similar to this compound might find applications in environmental remediation, particularly through advanced oxidation processes (AOPs). AOPs are used to degrade persistent organic pollutants in water. For instance, acetaminophen, a common pharmaceutical, undergoes degradation through AOPs, producing by-products such as acetamide, oxalic acid, and hydroquinone, which have been studied for their environmental impacts and biotoxicity (Qutob et al., 2022).

Molecular Pathogenesis and Therapeutic Options

The pathogenesis of diseases like acetaminophen-induced liver injury (AILI) and their therapeutic options are critical areas of research. Understanding the molecular mechanisms involved in AILI, including the role of specific metabolites and the therapeutic potential of compounds like N-acetylcysteine, could inform similar studies on related compounds (Cai et al., 2022).

Chemical and Biological Behavior of Analogues

The synthesis and evaluation of chemical analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, can provide insights into the carcinogenic potential of structurally similar compounds. Studies on thiophene analogues, for example, have explored their potential carcinogenicity through in vitro assays, which could be relevant for assessing the safety of this compound (Ashby et al., 1978).

Propiedades

IUPAC Name |

N-(3-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c20-15(17-10-4-3-5-11(8-10)19(22)23)9-14-16(21)18-12-6-1-2-7-13(12)24-14/h1-8,14H,9H2,(H,17,20)(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKLKLKYTLZZNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,4-Dichlorophenoxy]-5-nitrothiazole](/img/structure/B427889.png)

![2-[p-Acetamidophenoxy]-5-nitrothiazole](/img/structure/B427897.png)